molecular formula C15H16ClN3O3S2 B4451925 5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide

5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide

Cat. No.: B4451925
M. Wt: 385.9 g/mol
InChI Key: GJRKBVLXHDHDFS-UHFFFAOYSA-N
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Description

5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a chloro group, a pyridin-3-ylmethyl group, and a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the chloro group through halogenation reactions. The pyridin-3-ylmethyl group is then attached via nucleophilic substitution reactions, and the pyrrolidin-1-ylsulfonyl group is introduced through sulfonylation reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often employing agents like lithium aluminum hydride, can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines using acidic or basic conditions.

Scientific Research Applications

5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. For example, the pyridin-3-ylmethyl group may interact with enzyme active sites, while the pyrrolidin-1-ylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    5-chloro-N-(pyridin-3-ylmethyl)-3-(morpholin-1-ylsulfonyl)thiophene-2-carboxamide: This compound has a morpholin-1-ylsulfonyl group instead of a pyrrolidin-1-ylsulfonyl group, which may affect its chemical reactivity and biological activity.

    5-chloro-N-(pyridin-3-ylmethyl)-3-(piperidin-1-ylsulfonyl)thiophene-2-carboxamide: The presence of a piperidin-1-ylsulfonyl group in this compound can lead to differences in its pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

5-chloro-N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c16-13-8-12(24(21,22)19-6-1-2-7-19)14(23-13)15(20)18-10-11-4-3-5-17-9-11/h3-5,8-9H,1-2,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRKBVLXHDHDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(SC(=C2)Cl)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(pyridin-3-ylmethyl)-3-(pyrrolidin-1-ylsulfonyl)thiophene-2-carboxamide

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